molecular formula C6H8O B092074 2,4-Hexadienal CAS No. 142-83-6

2,4-Hexadienal

Cat. No. B092074
CAS RN: 142-83-6
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-MQQKCMAXSA-N
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Description

2,4-Hexadienal (2,4-Hx) is an α, β-unsaturated aldehyde that has been studied for its toxicity and carcinogenicity due to its structural characteristics and its potential link to human malignancies through exposure to lipid peroxidation products in the diet . The compound's presence in the atmosphere can arise from various sources, and it is subject to reactions with atmospheric oxidants, which have implications for tropospheric chemistry .

Synthesis Analysis

While the provided papers do not detail the synthesis of 2,4-Hexadienal itself, they do discuss the synthesis of related compounds. For instance, hexakis(4-functionalized-phenyl)benzenes and hexakis[4-(4'-functionalized-phenylethynyl)phenyl]benzenes have been synthesized through cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions . Additionally, a series of 2,4-hexadienoic acid derivatives have been synthesized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The molecular structure of 2,4-Hexadienal is not directly analyzed in the provided papers. However, the structure of related compounds, such as the radical anion of 2,5-dicyano-1,5-hexadiene, has been studied. This compound undergoes Cope cyclization, and its cyclic structure was established through chemical reactivity studies .

Chemical Reactions Analysis

2,4-Hexadienal undergoes various atmospheric reactions with OH, NO3 radicals, and Cl atoms. The rate coefficients for these reactions have been determined, and the structure of the compound influences the reaction rates to different extents . Reaction products formed in the gas phase reaction of 2,4-Hexadienal with atmospheric oxidants have been analyzed, leading to the identification of several products and the proposal of reaction mechanisms . Additionally, the atmospheric photolysis of E,E-2,4-hexadienal has been investigated, revealing rapid isomerization and suggesting that photolysis is an important atmospheric degradation pathway for this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Hexadienal are not extensively discussed in the provided papers. However, the papers do provide insights into the reactivity of the compound with atmospheric oxidants and its potential to form various reaction products, which can have significant atmospheric implications . The compound's toxicity and carcinogenicity have been studied in animal models, showing that it can induce forestomach tumors in rats and mice .

Scientific Research Applications

Application Summary

2,4-Hexadienal is used in the study of ultrafast molecular sciences . Specifically, it’s used to understand the short-time dynamics and decay mechanism in the first light-absorbing S2 (ππ*) state .

Method of Application

The initial nonadiabatic decay dynamics of 2,4-Hexadienal in the light absorbing S2 (ππ*) state were studied using resonance Raman spectroscopy and complete-active space self-consistent field (CASSCF) calculations . The UV and vibrational spectra were assigned based on UV absorption, Fourier transform (FT)-Raman and FT-infrared measurements, density-functional theory computations, and normal mode analysis .

Results

The results indicate that the initial population of 2,4-Hexadienal in the S2 state ramifies in or nearby the Franck–Condon (FC) region, leading to five S2 (ππ*) → S1 (nπ*) internal conversion pathways due to the flexibility of the molecular chain and the different electronic resonant structures formed nearby FC of the S2 state .

Atmospheric Chemistry

Application Summary

2,4-Hexadienal is used in the study of atmospheric chemistry . It’s used to understand the heterogeneous chemistry of octanal and 2,4-hexadienal with sulfuric acid .

Method of Application

The heterogeneous uptake of octanal and 2,4-hexadienal on liquid H2SO4 in the acid range of 60 to 85 wt % and between 250 and 298 K was studied . The uptake of octanal and 2,4-hexadienal on liquid H2SO4 is explained by aldol condensation, dependent on acidity .

Results

The results suggest that aldol condensation of the aldehydes can be important in the upper troposphere, but may not significantly contribute to secondary organic aerosol formation in the lower troposphere .

Organic Synthesis and Flavoring

Application Summary

2,4-Hexadienal is used in organic synthesis and as a flavoring agent . It’s used in the synthesis of chiral cycloadducts and as a raw material in the manufacture of sorbic acid .

Results

The results of these applications are the production of chiral cycloadducts and sorbic acid, and the enhancement of flavor in food and beverage products .

Manufacture of Polymethine Dyes

Application Summary

2,4-Hexadienal is used in the manufacture of polymethine dyes .

Results

The result of this application is the production of polymethine dyes .

Pharmaceutical Intermediate

Application Summary

2,4-Hexadienal is used as a pharmaceutical intermediate in the manufacture of mitomycins and antihypercholesteraemics .

Results

The result of this application is the production of mitomycins and antihypercholesteraemics .

Fumigant Against Larvae

Application Summary

2,4-Hexadienal is used as a fumigant against larvae of the Caribbean fruit fly .

Results

The result of this application is the effective control of larvae of the Caribbean fruit fly .

Corrosion Inhibitor

Application Summary

2,4-Hexadienal is used as a corrosion inhibitor for steel used in oil field operations .

Results

The result of this application is the effective control of corrosion in steel used in oil field operations .

Monomer in Polymer Manufacture

Application Summary

2,4-Hexadienal is used as a monomer in reactions with silane comonomers for the manufacture of polyalkenyloxysilane polymer .

Results

The result of this application is the production of polyalkenyloxysilane polymer .

Flavoring Agent

Application Summary

2,4-Hexadienal is used as a flavoring agent, especially in citrus flavors, such as orange and tangerine . It can also be used for spicy notes in graham crackers .

Results

The result of this application is the enhancement of flavor in food and beverage products .

Safety And Hazards

2,4-Hexadienal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2,4-Hexadienal is used as a flavoring agent in the manufacture of the aromatic chemical 3,5,7-nonatrien-2-one, as a chemical intermediate in various organic synthetic reactions, and as a raw material in the manufacture of sorbic acid (a widely used food preservative). It is also used as a chemical intermediate in the manufacture of polymethine dyes, as a pharmaceutical intermediate in the manufacture of mitomycins and antihypercholesteraemics, as an inhibitor of corrosion for steel used in oil field operations, as a monomer in reactions with silane comonomers for the manufacture of polyalkenyloxysilane polymer and as a fumigant against larvae of the Caribbean fruit fly .

properties

IUPAC Name

(2E,4E)-hexa-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATOPAZDIZEVQF-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2025391
Record name (2E,4E)-2,4-Hexadienal
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Molecular Weight

96.13 g/mol
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Physical Description

Yellow liquid; [MSDSonline], Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green
Record name 2,4-Hexadienal
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Record name (E,E)-2,4-Hexadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/
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Boiling Point

174 °C; 76 °C @ 30 mm Hg
Record name 2,4-HEXADIENAL
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Solubility

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/, Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name 2,4-HEXADIENAL
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Record name (E,E)-2,4-Hexadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.898 @ 20 °C, 0.896-0.902 (20°)
Record name 2,4-HEXADIENAL
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Record name (E,E)-2,4-Hexadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

4.81 [mmHg], 4.8 mm Hg @ 25 °C /Estimated/
Record name 2,4-Hexadienal
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Mechanism of Action

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/.
Record name 2,4-HEXADIENAL
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Product Name

2,4-Hexadienal

CAS RN

142-83-6, 73506-81-7, 80466-34-8
Record name Sorbaldehyde
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Record name 2,4-Hexadienal
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Record name 2,4-Hexadienal, (2E,4E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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